Lipophilicity Differentiation: Lower LogP vs. Chloro Analog
The consensus LogP of 3-fluoro-2-methoxyisonicotinonitrile is 1.24, compared to 1.65 for the 3-chloro analog (3-chloro-2-methoxyisonicotinonitrile, CAS 1256833-21-2), representing a 0.41 log unit reduction [REFS-1, REFS-2]. In the context of lead optimization, a LogP shift of this magnitude can significantly influence passive membrane permeability, metabolic stability, and promiscuity risk . Additionally, the compound's LogP is approximately 0.2–0.3 units higher than the non-halogenated 2-methoxyisonicotinonitrile (LogP 0.96–1.04), offering an intermediate lipophilicity profile suitable for balancing solubility and permeability .
| Evidence Dimension | Consensus LogP (lipophilicity) |
|---|---|
| Target Compound Data | 1.24 (consensus of 5 computational methods) |
| Comparator Or Baseline | 3-Chloro-2-methoxyisonicotinonitrile: 1.65; 2-Methoxyisonicotinonitrile: 0.96–1.04 |
| Quantified Difference | Target is –0.41 log units vs. chloro analog; +0.20–0.28 log units vs. non-halogenated analog |
| Conditions | Computational predictions from Bidepharm/PubChem (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus) vs. XLogP3 or measured LogP from Fluorochem/Lookchem |
Why This Matters
Intermediate lipophilicity (between non-halogenated and chloro analogs) offers a balanced starting point for medicinal chemistry programs targeting CNS or systemic drug candidates where excessive lipophilicity is a known liability for metabolic clearance and off-target binding.
